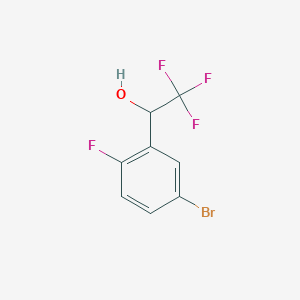1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
CAS No.: 1039827-16-1
Cat. No.: VC3381472
Molecular Formula: C8H5BrF4O
Molecular Weight: 273.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1039827-16-1 |
|---|---|
| Molecular Formula | C8H5BrF4O |
| Molecular Weight | 273.02 g/mol |
| IUPAC Name | 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol |
| Standard InChI | InChI=1S/C8H5BrF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H |
| Standard InChI Key | FRYOXCMTJUDLMZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)C(C(F)(F)F)O)F |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(C(F)(F)F)O)F |
Introduction
Chemical Structure and Identification
Molecular Information
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol possesses a defined chemical structure with multiple functional groups. The compound features a phenyl ring substituted with bromine at the 5-position and fluorine at the 2-position, connected to a carbon bearing a hydroxyl group, which is in turn attached to a trifluoromethyl group . This arrangement of atoms creates a molecule with specific chemical and physical characteristics that differentiate it from other halogenated compounds.
Structural Identifiers
For precise identification and database referencing, 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol can be represented using several standardized notations:
Physical and Chemical Properties
Physical Characteristics
The physical properties of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol are influenced by its molecular structure, particularly the presence of halogen atoms and the hydroxyl group. While specific experimental data on physical properties is limited in the available literature, certain characteristics can be inferred from its structure and comparison with similar compounds.
The compound likely exists as a crystalline solid at room temperature, with a relatively high melting point due to the presence of the aromatic ring and halogen substituents. The hydroxyl group provides potential for hydrogen bonding, which affects its solubility profile and interactions with other molecules.
Spectroscopic Properties
Mass spectrometry data provides valuable insights into the compound's behavior under analytical conditions. The predicted collision cross-section (CCS) values for various adducts of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol are detailed in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 272.95326 | 161.8 |
| [M+Na]⁺ | 294.93520 | 162.2 |
| [M+NH₄]⁺ | 289.97980 | 163.6 |
| [M+K]⁺ | 310.90914 | 162.3 |
| [M-H]⁻ | 270.93870 | 156.7 |
| [M+Na-2H]⁻ | 292.92065 | 161.5 |
| [M]⁺ | 271.94543 | 159.2 |
| [M]⁻ | 271.94653 | 159.2 |
These values represent the predicted cross-sectional area that the molecule would occupy in the gas phase during ion mobility spectrometry, providing a characteristic fingerprint for analytical identification .
Molecular Interactions and Reactivity
Functional Group Reactivity
The reactivity profile of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol is determined by its functional groups and their electronic interactions. The secondary alcohol functionality represents a key reactive site, capable of undergoing typical alcohol reactions such as oxidation, esterification, and dehydration.
The presence of the trifluoromethyl group adjacent to the hydroxyl function significantly influences its reactivity. Trifluoromethyl groups are strongly electron-withdrawing, which increases the acidity of the hydroxyl proton compared to non-fluorinated analogues. This enhanced acidity affects the compound's behavior in acid-base reactions and its potential as a hydrogen bond donor in biological systems.
Halogen Effects
The bromine and fluorine substituents on the phenyl ring contribute to the compound's chemical behavior in several ways:
Comparative Analysis with Related Compounds
Structural Analogues
Understanding the chemical properties of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol can be enhanced by comparing it with structurally related compounds. Several such analogues appear in the chemical literature:
These comparisons highlight how subtle structural changes can significantly alter chemical properties and potential applications.
Analytical Considerations
Identification Methods
The identification and characterization of 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol in research settings typically involve multiple analytical techniques:
-
Mass spectrometry: The compound exhibits characteristic fragmentation patterns and molecular ion peaks. The predicted m/z values for various adducts provide reference points for identification .
-
NMR spectroscopy: The presence of fluorine atoms enables 19F NMR analysis in addition to standard 1H and 13C NMR, offering multiple spectroscopic handles for structural confirmation.
-
Infrared spectroscopy: The hydroxyl group exhibits characteristic O-H stretching vibrations, while C-F and C-Br bonds also show distinctive absorption bands.
These complementary techniques enable unambiguous identification of the compound in complex mixtures or verification of synthetic products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume